4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Descripción general
Descripción
The compound "4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline" is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class, which has been extensively studied for its potential pharmacological properties. Research has shown that various substitutions on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold can lead to compounds with significant biological activity, including acting as adenosine receptor antagonists with potential antidepressant effects , and as selective antagonists for different adenosine receptor subtypes .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves the modification of the quinoxaline core and the addition of various substituents that can influence the compound's binding affinity and selectivity to different receptors. For instance, the introduction of a trifluoromethyl group in the 1-position and an amino group in the 4-position has been shown to yield compounds with high affinity for adenosine A1 and A2 receptors . Similarly, the synthesis of 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives has been explored, revealing that different substituents can yield selective A1 or A3 antagonists .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is crucial for their interaction with adenosine receptors. Crystal structure analysis of related compounds has shown that the triazoloquinoxaline moiety tends to be planar, which may facilitate stacking interactions with the aromatic amino acids in the binding site of the receptors . The presence of substituents like the benzylsulfanyl group can introduce additional interactions, such as hydrogen bonding or hydrophobic contacts, which can further modulate the binding affinity and selectivity of the compound.
Chemical Reactions Analysis
The reactivity of the [1,2,4]triazolo[4,3-a]quinoxaline core can be exploited to generate a variety of derivatives with different biological activities. For example, the condensation of 6-benzoyl-3-amino-2-imino-2,3-dihydrothiazolo[4,5-b]quinoxaline with different reagents can lead to the formation of Schiff bases, N-formyl derivatives, and triazolo-thiazoloquinoxaline derivatives, each with distinct chemical properties and potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The introduction of groups like the trifluoromethyl or benzylsulfanyl may affect the lipophilicity of the compound, which in turn can influence its ability to cross biological membranes and reach its target receptors .
Aplicaciones Científicas De Investigación
Antidepressant Potential
- Potential as Rapid-Onset Antidepressants: Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class, closely related to the chemical , have shown promise as rapid-acting antidepressant agents. They exhibited significant activity in the Porsolt's behavioral despair model in rats, suggesting potential therapeutic benefits as novel antidepressants (Sarges et al., 1990).
Receptor Binding Studies
- Adenosine Receptor Antagonists: These compounds, including variations of the triazoloquinoxaline structure, have shown high affinity and selectivity for adenosine A1 and A2 receptors. This property is significant for developing treatments targeting these receptors (Biagi et al., 1998).
- Benzodiazepine Receptor Binding: Certain derivatives of triazoloquinoxaline have demonstrated affinity towards benzodiazepine receptors, a notable finding for the development of new therapeutic agents affecting the central nervous system (Colotta et al., 1997).
Anticonvulsant Activity
- Potential as Anticonvulsants: Some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, akin to the compound , have been synthesized and shown promising results as anticonvulsants, indicating their potential use in treating seizures (Wagle et al., 2009).
Antimicrobial Properties
- Antimicrobial and Antifungal Agents: Several derivatives of triazoloquinoxaline exhibited significant antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial therapies (Badran et al., 2003).
Antitubercular Activity
- Efficacy Against Tuberculosis: A series of triazoloquinoxalines were synthesized and tested for their antitubercular properties. Certain compounds in this series were found to be particularly effective against tuberculosis (Sekhar et al., 2011).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on a compound like “4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” would likely depend on its potential applications. For instance, quinoxaline has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials , suggesting potential future directions in these areas.
Propiedades
IUPAC Name |
4-benzylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4S/c18-17(19,20)16-23-22-14-15(25-10-11-6-2-1-3-7-11)21-12-8-4-5-9-13(12)24(14)16/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJDNWFCIYUQJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142619 | |
Record name | 4-[(Phenylmethyl)thio]-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
CAS RN |
338420-46-5 | |
Record name | 4-[(Phenylmethyl)thio]-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338420-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Phenylmethyl)thio]-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.